3-Fluoro-4-iodo-1-methyl-pyrazole
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Overview
Description
3-Fluoro-4-iodo-1-methyl-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-1-methyl-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-fluoro-1-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent can yield this compound . Another method involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-1-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidizing Agents: Such as bromine or Selectfluor for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazoles .
Scientific Research Applications
3-Fluoro-4-iodo-1-methyl-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-1-methyl-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1-methyl-1H-pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Contains a trifluoromethyl group instead of a fluorine atom, which can alter its chemical properties.
Uniqueness
3-Fluoro-4-iodo-1-methyl-pyrazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H4FIN2 |
---|---|
Molecular Weight |
225.99 g/mol |
IUPAC Name |
3-fluoro-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C4H4FIN2/c1-8-2-3(6)4(5)7-8/h2H,1H3 |
InChI Key |
OIUIOZHFZANROW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)F)I |
Origin of Product |
United States |
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